molecular formula C11H18F3NO3 B8026227 trans-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate

trans-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B8026227
M. Wt: 269.26 g/mol
InChI Key: GXFXYRPLLNFRNI-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with hydroxymethyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate in the presence of a base to form the tert-butyl ester. Subsequent functionalization of the pyrrolidine ring introduces the hydroxymethyl and trifluoromethyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Trans-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to modify the functional groups on the pyrrolidine ring.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Trans-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which trans-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions, which can modulate the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties.

    tert-Butyl 4-(trifluoromethyl)pyrrolidine-1-carboxylate: Lacks the hydroxymethyl group, affecting its reactivity and applications.

Uniqueness

Trans-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is unique due to the presence of both hydroxymethyl and trifluoromethyl groups on the pyrrolidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

tert-butyl (3S,4S)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-4-7(6-16)8(5-15)11(12,13)14/h7-8,16H,4-6H2,1-3H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFXYRPLLNFRNI-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.